The compound 2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane is a complex organic molecule with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This compound is known for its potential applications in cancer treatment and immunosuppression, primarily due to its structural similarities to folic acid derivatives.
The compound is cataloged under the CAS number 2410-93-7 and has been referenced in various scientific literature and databases, including PubChem and chemical suppliers. It is often associated with methotrexate and its derivatives, which are widely studied for their anticancer properties.
This compound can be classified as an antimetabolite, which is a type of drug that interferes with the metabolic processes within cells. It falls under the category of immunosuppressants, used to inhibit the immune response in various medical conditions.
The synthesis of this compound typically involves several steps, including:
The synthesis may require specific conditions such as controlled temperatures and pH levels to optimize yields and minimize by-products. For example, methods reported in patents indicate that using diethyl N-[4-(methylamino)benzoyl]-glutamate as a precursor can lead to high yields of methotrexate-related compounds through careful manipulation of reaction conditions .
The molecular formula for this compound is C20H21N7O6, with a molecular weight of approximately 455.424 g/mol. Its structure features multiple functional groups, including amino, oxo, and carboxylic acid groups, which contribute to its biological activity.
Key structural data includes:
The compound can undergo various chemical reactions, including:
The reactions are typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure purity and yield throughout the synthesis process.
The mechanism of action primarily involves inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By mimicking folate, this compound competes with natural substrates, leading to reduced nucleotide synthesis and ultimately cell death in rapidly dividing cells such as cancerous tissues.
Studies have shown that compounds structurally related to this one exhibit significant inhibition of osteoclast activity, suggesting a role in bone metabolism regulation . The apoptotic effects on osteoclasts further indicate potential therapeutic uses in diseases characterized by excessive bone resorption.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile makes it suitable for further derivatization or modification for enhanced biological activity.
This compound has several notable applications:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1